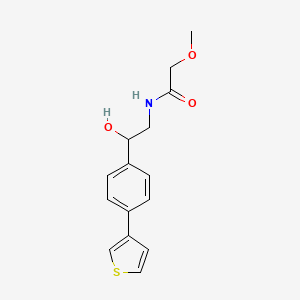

N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-methoxyacetamide

Description

Properties

IUPAC Name |

N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-2-methoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-19-9-15(18)16-8-14(17)12-4-2-11(3-5-12)13-6-7-20-10-13/h2-7,10,14,17H,8-9H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYBHADJTSHUOPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NCC(C1=CC=C(C=C1)C2=CSC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-methoxyacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated thiophene in the presence of a palladium catalyst.

Formation of the Hydroxyethyl Group: The hydroxyethyl group can be introduced through a Grignard reaction, where a Grignard reagent reacts with an appropriate aldehyde or ketone.

Formation of the Methoxyacetamide Moiety: The final step involves the acylation of the hydroxyethyl intermediate with methoxyacetyl chloride to form the methoxyacetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-methoxyacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of halogens, nitro groups, or other substituents on the thiophene ring.

Scientific Research Applications

N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-methoxyacetamide has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Materials Science: The compound’s unique structural properties make it suitable for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-methoxyacetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-methoxyacetamide

The following table highlights key structural and functional differences between the target compound and related acetamide derivatives:

Key Observations:

- Thiophene-Containing Analogues : Compounds with thiophene moieties (e.g., dimethenamid, ) often exhibit enhanced lipophilicity and electronic conductivity, making them suitable for agrochemicals or conductive polymers . The target compound’s thiophen-3-ylphenyl group may similarly influence its physicochemical behavior.

- Methoxyacetamide Derivatives : Methoxy-substituted acetamides (e.g., ) are frequently explored for bioactivity due to their balanced solubility and membrane permeability .

- Hydroxyethyl vs. Sulfonyl Groups : The target compound’s hydroxyethyl group contrasts with sulfonyl or chloronitrophenyl substituents in analogues (), which may alter metabolic stability or toxicity profiles .

Pharmacological and Material Science Potential

- Medicinal Chemistry: The hydroxyethyl and thiophene groups in the target compound resemble motifs in kinase inhibitors (e.g., EGFR inhibitors) and β-adrenoceptor agonists (). However, β₃-AR agonists require high receptor specificity to avoid off-target effects, a challenge noted in .

- Materials Science: Thiophene-containing polymers (e.g., P3T-DDTPA in ) demonstrate applications in organic electronics. The target compound’s thiophen-3-ylphenyl group could serve as a monomer for similar conductive polymers .

Biological Activity

N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-methoxyacetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features several functional groups, including:

- Hydroxyl group : Contributes to hydrogen bonding and solubility.

- Methoxy group : Enhances lipophilicity and may influence biological interactions.

- Thiophene and phenyl rings : These aromatic systems are known for their role in various biological activities.

The IUPAC name is this compound, and its molecular formula is C17H19NO3S.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of Thiophene and Phenyl Intermediates : These intermediates are synthesized through electrophilic substitution reactions.

- Coupling Reactions : The intermediates are coupled with the methoxyacetamide moiety under controlled conditions (temperature, pH).

- Purification : Techniques such as chromatography are employed to isolate the final product.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes, receptors, and nucleic acids. The compound’s functional groups facilitate:

- Hydrogen bonding : Enhances binding affinity to biological targets.

- Coordination with metal ions : May influence enzyme activity.

- Non-covalent interactions : Important for receptor-ligand binding.

Antiproliferative Activity

Recent studies have indicated that derivatives of methoxyacetamides exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown IC50 values in the low micromolar range against breast cancer cell lines (MCF-7), indicating potential as anticancer agents .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(2-hydroxy...) | MCF-7 | 1.2 - 5.3 |

| Control (Doxorubicin) | MCF-7 | 0.05 - 0.1 |

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress in cells. The compound has been evaluated using assays such as DPPH and FRAP, demonstrating significant antioxidant capacity compared to standard antioxidants like butylated hydroxytoluene (BHT) .

Case Studies

- Antiproliferative Effects : A study on methoxy-substituted benzimidazole derivatives showed that introducing hydroxyl groups can enhance antiproliferative activity against MCF-7 cells, suggesting a similar potential for N-(2-hydroxy...) derivatives .

- Oxidative Stress Mitigation : Research indicated that compounds with similar structures effectively reduced oxidative damage in HCT 116 cells when subjected to tert-butyl hydroperoxide treatment, highlighting their protective effects against oxidative stress .

Q & A

Q. What are the key steps in synthesizing N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-methoxyacetamide, and how can purity be optimized?

The synthesis typically involves multi-step organic reactions, starting with the preparation of the thiophene-phenyl scaffold. A common approach includes:

- Thiophene coupling : Suzuki-Miyaura cross-coupling to attach the thiophene moiety to the phenyl ring .

- Hydroxyethyl introduction : Grignard or nucleophilic addition to form the hydroxyethyl group .

- Amidation : Reaction with methoxyacetic acid derivatives under coupling agents like EDC/HOBt . Purity optimization requires techniques such as column chromatography, recrystallization, or HPLC. Reaction conditions (temperature, solvent choice, and catalysts) are critical for yield improvement .

Q. Which spectroscopic methods are essential for characterizing this compound?

Key methods include:

- NMR spectroscopy : To confirm the structure via H and C chemical shifts, particularly for the hydroxyethyl, thiophene, and methoxy groups .

- Mass spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .

- IR spectroscopy : To identify functional groups (e.g., hydroxyl, amide C=O) .

- X-ray crystallography : For resolving bond lengths and angles in crystalline form .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Enzyme inhibition assays : Test COX-I/II inhibition to evaluate anti-inflammatory potential .

- Cell viability assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure interactions with target proteins .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) can simulate binding to enzymes like COX-II or kinases. Key steps:

- Protein preparation : Retrieve target structures from PDB (e.g., COX-II: 5KIR).

- Ligand optimization : Minimize energy using DFT or molecular mechanics (e.g., Gaussian, AMBER) .

- Docking analysis : Identify binding poses and calculate binding energies (ΔG). Validate with MD simulations to assess stability . Computational results should be corroborated with experimental assays (e.g., IC determination) .

Q. How do structural modifications influence the compound’s activity? Insights from SAR studies.

SAR studies highlight:

- Thiophene position : 3-Thiophene substitution enhances electron density, improving COX-II binding vs. 2-thiophene analogs .

- Methoxy group : Substitution on the acetamide chain increases metabolic stability compared to ethoxy or hydroxyl variants .

- Hydroxyethyl spacer : Modifying stereochemistry (R vs. S configuration) affects solubility and target affinity . Data from analogs (e.g., benzofuran derivatives) suggest rigidity in the phenyl-thiophene core is critical for activity .

Q. How can researchers resolve contradictions in biological assay data across different models?

Contradictions (e.g., high potency in cell-based assays but low in vivo efficacy) may arise from:

- Metabolic instability : Use LC-MS to identify degradation products and modify labile groups (e.g., methylsulfonyl for stability) .

- Off-target effects : Employ proteome-wide profiling (e.g., CETSA) to assess selectivity .

- Species variability : Compare human vs. murine enzyme kinetics using recombinant protein assays .

Methodological Challenges

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

- Prodrug design : Introduce phosphate or ester groups on the hydroxyethyl moiety for enhanced absorption .

- Nanocarrier systems : Encapsulate in liposomes or PLGA nanoparticles to improve aqueous dispersion .

- Co-crystallization : Use co-formers (e.g., succinic acid) to modify crystal lattice and dissolution rates .

Q. How can crystallographic data inform synthetic route optimization?

X-ray structures reveal:

- Conformational flexibility : Adjust reaction conditions (e.g., solvent polarity) to stabilize bioactive conformers .

- Intermolecular interactions : Hydrogen bonding patterns guide solvent selection for recrystallization .

- Chiral centers : Use enantioselective synthesis (e.g., chiral catalysts) to control stereochemistry .

Data Reproducibility and Validation

Q. What are best practices for ensuring reproducibility in SAR studies?

- Standardized protocols : Use fixed concentrations (e.g., 10 μM) and cell lines (e.g., HEK293 for receptor assays) .

- Positive controls : Include reference compounds (e.g., celecoxib for COX-II inhibition) .

- Triplicate experiments : Report mean ± SD and validate with orthogonal assays (e.g., SPR vs. ITC) .

Q. How can conflicting computational and experimental binding data be reconciled?

- Force field adjustments : Switch from GAFF to CHARMM for better ligand parameterization .

- Solvent effects : Include explicit water molecules in docking simulations .

- Experimental validation : Perform alanine scanning mutagenesis on predicted binding residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.